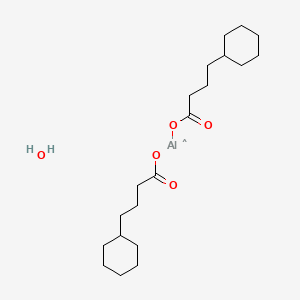
Aluminium cyclohexanebutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum cyclohexanebutyrate is an organoaluminum compound with the molecular formula C20H35AlO5 and a molecular weight of 382.48 g/mol It is a crystalline powder that is primarily used in research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum cyclohexanebutyrate can be synthesized through an organometallic synthesis method. This involves the formation of an etherate complex followed by the removal of ether. The second step can be achieved either by heat treatment under vacuum or by precipitation in an organic solvent .
Industrial Production Methods: While specific industrial production methods for aluminum cyclohexanebutyrate are not widely documented, the general approach involves the use of aluminum alkyls and carboxylic acids under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Aluminum cyclohexanebutyrate undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide.
Reduction: Can be reduced to form aluminum hydrides.
Substitution: Reacts with halogens to form aluminum halides
Common Reagents and Conditions:
Oxidation: Requires oxygen or air.
Reduction: Typically involves hydrogen gas or reducing agents.
Substitution: Involves halogens like chlorine, bromine, or iodine.
Major Products Formed:
Oxidation: Aluminum oxide (Al2O3)
Reduction: Aluminum hydrides
Substitution: Aluminum halides (e.g., AlCl3, AlBr3)
Scientific Research Applications
Aluminum cyclohexanebutyrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an adjuvant in vaccines to enhance immune responses
Medicine: Explored for its role in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials and composites
Mechanism of Action
The mechanism of action of aluminum cyclohexanebutyrate, particularly in its role as a vaccine adjuvant, involves several pathways:
Depot Formation: Creates a depot at the injection site, allowing for the slow release of antigens.
Antigen Targeting: Enhances the uptake of antigens by antigen-presenting cells.
Inflammation Induction: Activates the inflammasome pathway, leading to the production of cytokines such as IL-1β and IL-18
Comparison with Similar Compounds
Aluminum Hydroxide: Commonly used as an antacid and vaccine adjuvant.
Aluminum Chloride: Used in various chemical reactions and industrial processes.
Aluminum Oxide: Widely used in ceramics and as an abrasive.
Uniqueness: Aluminum cyclohexanebutyrate stands out due to its specific structure, which imparts unique properties such as enhanced stability and reactivity in certain applications. Its ability to form stable complexes and its role in advanced material synthesis make it a valuable compound in both research and industry.
Properties
InChI |
InChI=1S/2C10H18O2.Al.H2O/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;;/h2*9H,1-8H2,(H,11,12);;1H2/q;;+2;/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRMFWDNQVGLKA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)O[Al]OC(=O)CCCC2CCCCC2.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36AlO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(6S,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13896626.png)
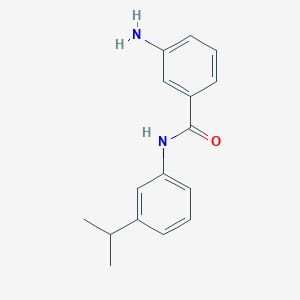
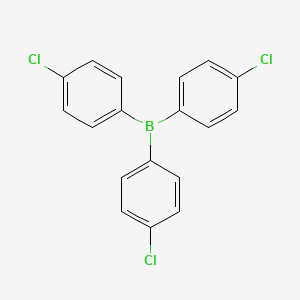
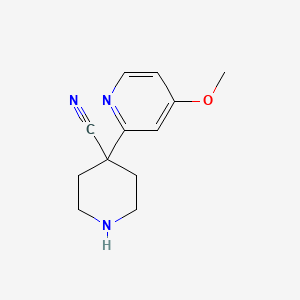

![1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13896648.png)
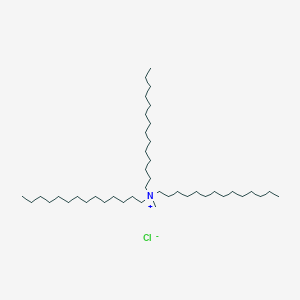
![2-[1-[3-(Dibenzylamino)phenyl]propyl]-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)butane-1,3-dione](/img/structure/B13896680.png)
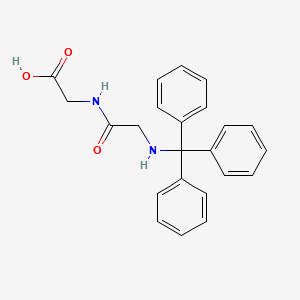
![Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13896692.png)
![6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896695.png)
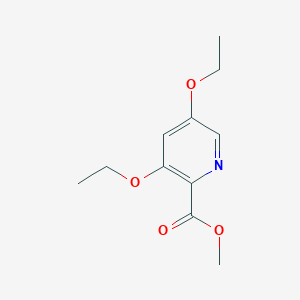
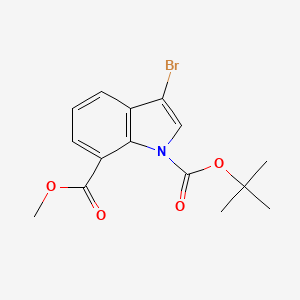
![1-(4-Ethenylphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13896713.png)
